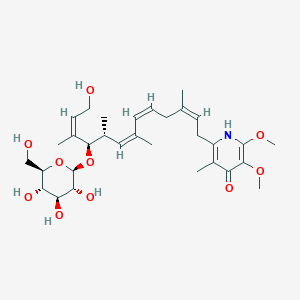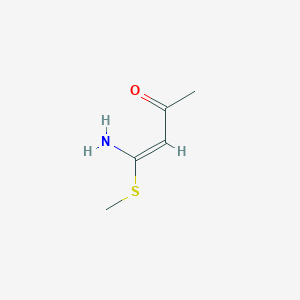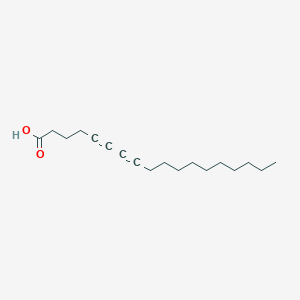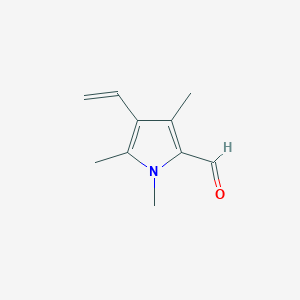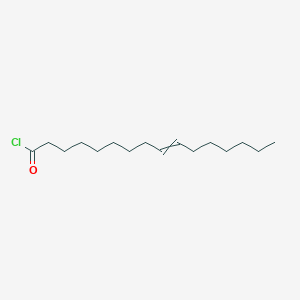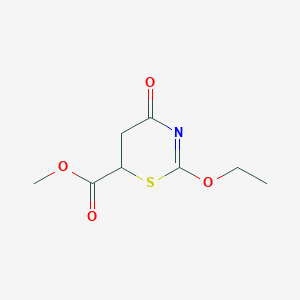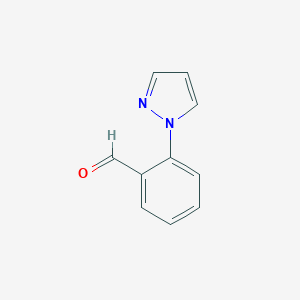
1-(Benciloxi)-3-etinilbenceno
Descripción general
Descripción
1-(Benzyloxy)-3-ethynylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group at the first position and an ethynyl group at the third position
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other advanced materials.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to natural products.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
1-(Benzyloxy)-3-ethynylbenzene is a complex organic compound that has been studied in the context of various chemical reactionsCompounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially act as a nucleophile, reacting with an electrophilic organic group . This reaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling suggests it could be involved in the synthesis of various organic compounds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura coupling suggests it could contribute to the synthesis of various organic compounds . This could have wide-ranging effects at the molecular and cellular level, depending on the specific compounds synthesized.
Action Environment
The action of 1-(Benzyloxy)-3-ethynylbenzene can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling can be affected by the presence of a base, the choice of solvent, and the temperature . These factors can influence the yield and selectivity of the reaction, thereby affecting the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for 1-(Benzyloxy)-3-ethynylbenzene are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale chromatography or crystallization techniques for purification.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1-(benzyloxy)-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
1-(Benzyloxy)-3-ethynylbenzene can be compared with other benzene derivatives that have similar substituents:
1-(Benzyloxy)-2-ethynylbenzene: Similar structure but with the ethynyl group at the second position. This positional isomer may exhibit different reactivity and properties.
1-(Benzyloxy)-4-ethynylbenzene: Another positional isomer with the ethynyl group at the fourth position. It may have distinct chemical and physical properties compared to 1-(Benzyloxy)-3-ethynylbenzene.
1-(Benzyloxy)-3-propynylbenzene: Similar structure with a propynyl group instead of an ethynyl group. This compound may have different reactivity due to the longer carbon chain.
Propiedades
IUPAC Name |
1-ethynyl-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZVDJTLDNZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598690 | |
| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128133-59-5 | |
| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
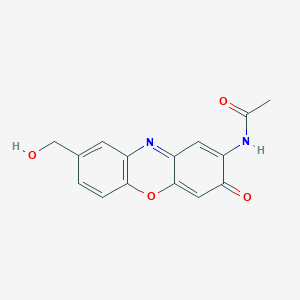
![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)
